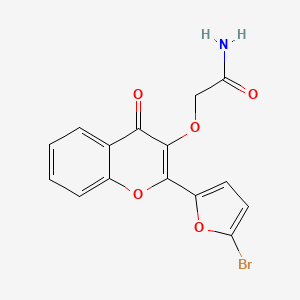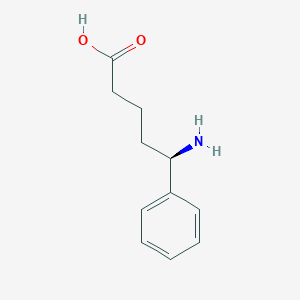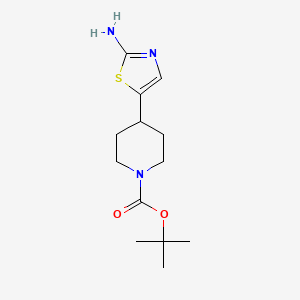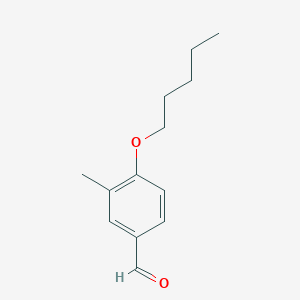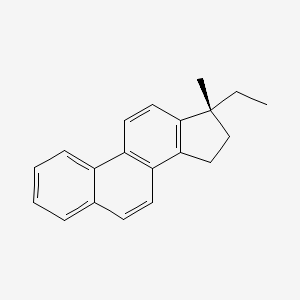
C20 Triaromatic sterane
Übersicht
Beschreibung
C20 Triaromatic sterane: is a type of aromatic steroid that belongs to the broader class of steranes. Steranes are tetracyclic compounds derived from sterols, which are essential components of eukaryotic cell membranes . Triaromatic steranes, in particular, are characterized by having three aromatic rings in their structure. These compounds are significant in geochemical studies as they serve as biomarkers for assessing the thermal maturity of source rocks and the depositional environment of organic matter .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of C20 Triaromatic sterane typically involves the aromatization of steroidal compounds. This process can be catalyzed by clay minerals during thermal maturation . The specific synthetic routes and reaction conditions for laboratory synthesis are not widely documented, but they generally involve the use of high temperatures and specific catalysts to facilitate the aromatization process.
Industrial Production Methods: the general approach involves the extraction and purification of steranes from organic-rich sediments or crude oil samples .
Analyse Chemischer Reaktionen
Types of Reactions: C20 Triaromatic sterane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, which can lead to the formation of ketones or alcohols.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, which can convert the aromatic rings into aliphatic rings.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the chemical properties of the compound.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of aliphatic steranes.
Substitution: Formation of halogenated steranes or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Geochemical Interpretation: C20 Triaromatic sterane is widely used in geochemical studies to assess the thermal maturity of source rocks and the depositional environment of organic matter . These compounds serve as biomarkers that provide insights into the geological history and conditions of sedimentary basins.
Environmental Studies: The presence and distribution of this compound in sediments can indicate the level of microbial activity and the extent of biodegradation of organic matter . This information is valuable for understanding the environmental conditions and processes that influence the preservation of organic matter in sediments.
Petroleum Exploration: In the petroleum industry, this compound is used as a biomarker to correlate crude oil samples with their source rocks . This helps in identifying potential hydrocarbon reservoirs and understanding the migration pathways of petroleum.
Wirkmechanismus
The mechanism of action of C20 Triaromatic sterane involves its role as a biomarker in geochemical studies. These compounds are formed through the aromatization of sterols during thermal maturation, a process that is influenced by factors such as temperature, pressure, and the presence of catalysts . The molecular targets and pathways involved in this process include the conversion of sterols to steranes and the subsequent aromatization to form triaromatic steranes.
Vergleich Mit ähnlichen Verbindungen
Monoaromatic Steranes: These compounds have only one aromatic ring and are less thermally stable compared to triaromatic steranes.
Diaromatic Steranes: These compounds have two aromatic rings and exhibit intermediate thermal stability between monoaromatic and triaromatic steranes.
Uniqueness of C20 Triaromatic Sterane: this compound is unique due to its high thermal stability and its ability to provide detailed information about the thermal maturity and depositional environment of organic matter . This makes it a valuable tool in geochemical and petroleum exploration studies.
Eigenschaften
IUPAC Name |
(17R)-17-ethyl-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20/c1-3-20(2)13-12-18-17-9-8-14-6-4-5-7-15(14)16(17)10-11-19(18)20/h4-11H,3,12-13H2,1-2H3/t20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBRVEKVXRTMGS-HXUWFJFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC2=C1C=CC3=C2C=CC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(CCC2=C1C=CC3=C2C=CC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


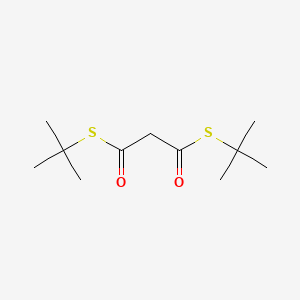
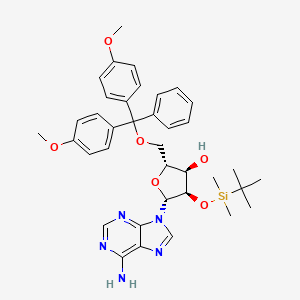
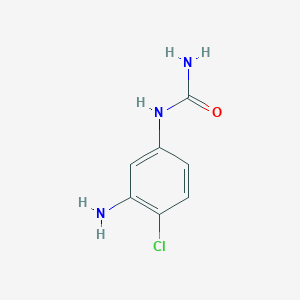
![4-Iodobenzo[d]isothiazol-3-amine](/img/structure/B3286061.png)
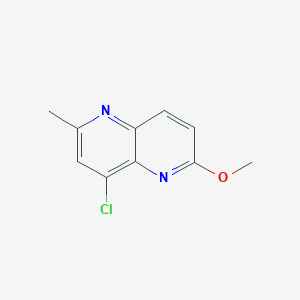
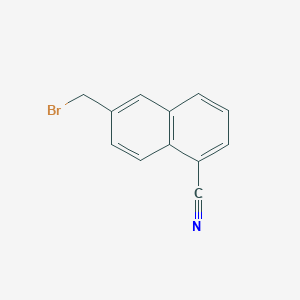
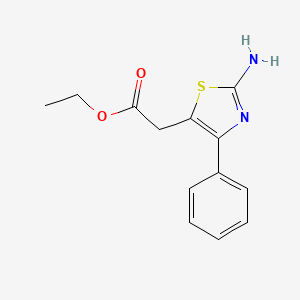
![Bicyclo[4.1.0]heptane-7-carbaldehyde](/img/structure/B3286098.png)
![Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine](/img/structure/B3286102.png)
amine](/img/structure/B3286107.png)
